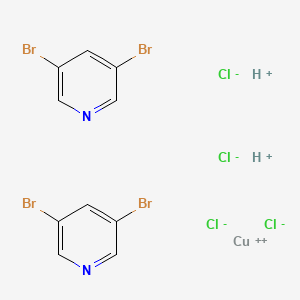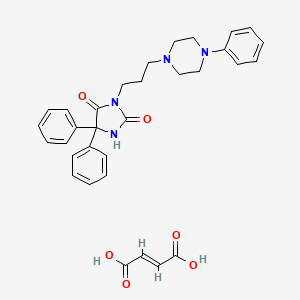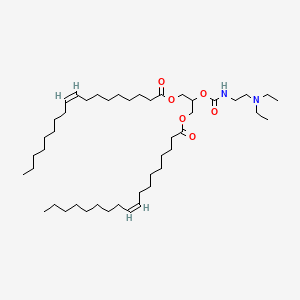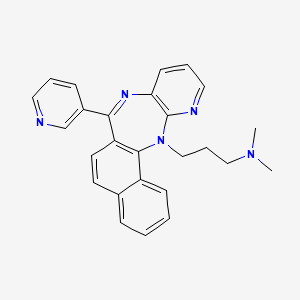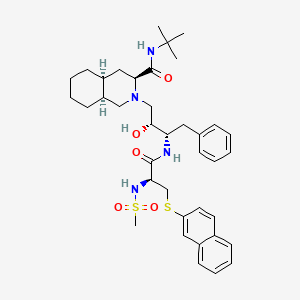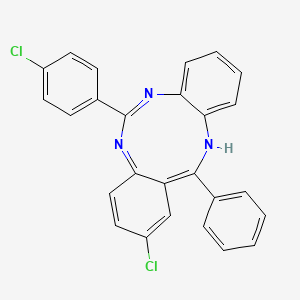
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
准备方法
The synthesis of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
化学反应分析
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
科学研究应用
This compound has shown promise in several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective effects, particularly in relation to acetylcholinesterase inhibition. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease. In medicine, its potential antibacterial, antifungal, and antitumor activities are of significant interest .
作用机制
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. One key target is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect nerve impulse transmission, potentially leading to neuroprotective effects. Additionally, its antioxidant properties may help mitigate oxidative stress, which is linked to various diseases .
相似化合物的比较
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared to other heterocyclic compounds, such as pyrazolines and chalcones. These compounds share similar structural features and biological activities. the unique combination of chlorine and phenyl groups in this compound may confer distinct properties, such as enhanced stability and specific binding affinities. Similar compounds include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
属性
CAS 编号 |
103686-96-0 |
|---|---|
分子式 |
C26H17Cl2N3 |
分子量 |
442.3 g/mol |
IUPAC 名称 |
2-chloro-6-(4-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17Cl2N3/c27-19-12-10-18(11-13-19)26-30-22-15-14-20(28)16-21(22)25(17-6-2-1-3-7-17)29-23-8-4-5-9-24(23)31-26/h1-16,29H |
InChI 键 |
KGUSWBGVHBGTLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



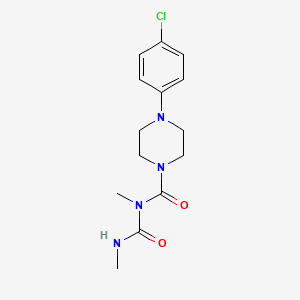
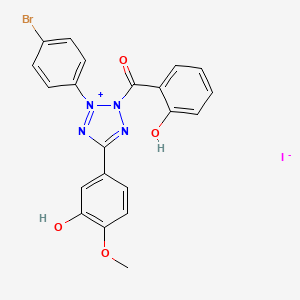
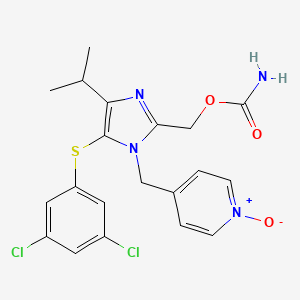
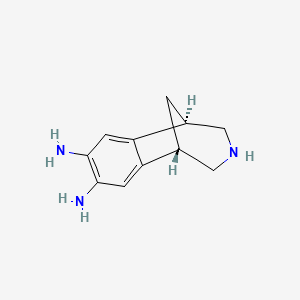
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
